3-(Cyclohexylmethyl)pyrrolidine

Overview

Description

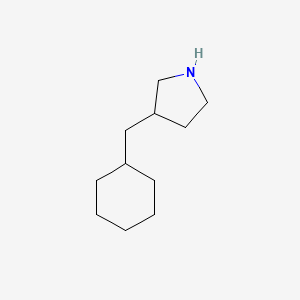

3-(Cyclohexylmethyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a cyclohexylmethyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a versatile scaffold in medicinal chemistry due to its ability to interact with various biological targets. The cyclohexylmethyl group adds steric bulk and hydrophobic character to the molecule, potentially influencing its biological activity and pharmacokinetic properties.

Mechanism of Action

Target of Action

It’s known that pyrrolidine derivatives have been evaluated for inhibitory activity towarddipeptidyl peptidase-4 (DPP4) , a serine exopeptidase belonging to the S9B protein family . DPP4 is involved in the regulation of various physiological processes, including glucose metabolism, immune response, and signal transduction .

Mode of Action

It’s plausible that it interacts with its target protein (like dpp4) and modulates its activity, leading to changes in the biochemical pathways where the target protein is involved .

Biochemical Pathways

Given its potential interaction with dpp4, it might influence the metabolic pathways related to glucose metabolism and immune response .

Pharmacokinetics

It’s known that the introduction of heteroatomic fragments in molecules like pyrrolidine derivatives can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

It’s known that the spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Analysis

Biochemical Properties

3-(Cyclohexylmethyl)pyrrolidine plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. It has been observed to interact with dipeptidyl peptidase-4 (DPP4), a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides . This interaction suggests that this compound may influence peptide metabolism and related biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of estrogen receptors, promoting selective estrogen receptor degradation in breast cancer cells . This indicates its potential role in regulating hormone-responsive cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to act as an antagonist and selective degrader of estrogen receptors, particularly ERα . This involves binding to the receptor and promoting its degradation, thereby inhibiting estrogen-mediated signaling pathways. Additionally, the compound’s interaction with DPP4 suggests a role in enzyme inhibition, affecting peptide cleavage and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with its biological activity remaining consistent over extended periods . Long-term studies indicate that it can sustain its effects on cellular processes, such as hormone receptor modulation and enzyme inhibition, without significant degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as modulating hormone receptors and inhibiting specific enzymes . At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity to liver and kidney tissues. These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interaction with DPP4 suggests its role in peptide metabolism, affecting the cleavage and processing of polypeptides . Additionally, its modulation of estrogen receptors indicates involvement in hormone metabolism and related signaling pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as hormone receptors and enzymes . The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and molecular size, which affect its ability to cross cellular membranes and reach intracellular targets.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and cytoplasm, where it interacts with hormone receptors and enzymes . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its effective participation in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohexylmethyl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction, where a nitrone or azomethine ylide reacts with a dipolarophile such as an olefin. This method allows for regio- and stereoselective formation of the pyrrolidine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclohexylmethyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The nitrogen atom in the pyrrolidine ring can be oxidized to form N-oxides.

Reduction: Reduction reactions can convert the pyrrolidine ring to a more saturated form.

Substitution: The cyclohexylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Nucleophiles such as alkyl halides or organometallic reagents can be employed under basic conditions.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of more saturated pyrrolidine derivatives.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

3-(Cyclohexylmethyl)pyrrolidine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

Industry: Utilized in the development of novel materials and catalysts.

Comparison with Similar Compounds

Pyrrolidine: The parent compound without the cyclohexylmethyl group.

Pyrrolidinone: A lactam derivative of pyrrolidine.

Cyclohexylpyrrolidine: A similar compound with the cyclohexyl group directly attached to the pyrrolidine ring.

Uniqueness: 3-(Cyclohexylmethyl)pyrrolidine is unique due to the presence of the cyclohexylmethyl group, which imparts distinct steric and hydrophobic properties. This can influence its biological activity and pharmacokinetic profile, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name |

3-(cyclohexylmethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h10-12H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFAPGTCUGVCLLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(2-Methoxyethoxy)ethyl]piperidine](/img/structure/B1395422.png)

![[1-(Pyridazin-3-yl)pyrrolidin-2-yl]methanamine dihydrobromide](/img/structure/B1395431.png)

![2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride](/img/structure/B1395437.png)

![7-hydroxy-5-oxo-N-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1395445.png)